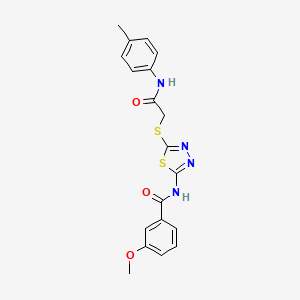

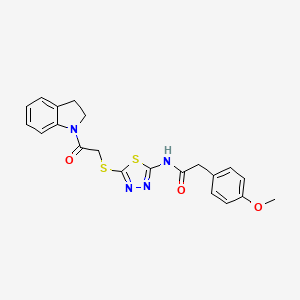

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

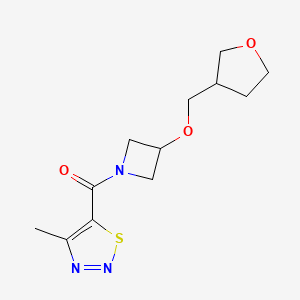

The compound N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of the 1,3,4-oxadiazole moiety and a piperidine ring, which are common in this class of compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate, such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by conversion to a carbohydrazide and then to a 1,3,4-oxadiazol-2-thiol . The final step typically involves a reaction with substituted 2-bromoacetamides to yield the target compounds. While the exact synthesis of N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is not detailed, it is likely to follow a similar pathway with appropriate substitutions to introduce the fluorophenyl and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a 1,3,4-oxadiazole ring, which is known to confer biological activity. The piperidine ring is another common feature, which can be modified with various substituents to optimize the compound's properties . The presence of a fluorophenyl group suggests potential interactions with biological targets due to the electronegativity of fluorine, which can affect the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

Compounds with the 1,3,4-oxadiazole moiety have been shown to act as tubulin inhibitors, affecting cell proliferation by disrupting microtubule dynamics . The specific chemical reactions and interactions of N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide with biological targets would need to be studied further, but it is likely to exhibit similar antiproliferative properties based on its structural features.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds in this class typically exhibit moderate to good solubility in polar aprotic solvents, which is important for their biological activity . The presence of the fluorine atom could influence the lipophilicity and overall pharmacokinetic profile of the compound, potentially enhancing its ability to penetrate biological membranes.

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide and its derivatives are a subject of interest due to their potential biological activities. For example, Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, highlighting the importance of 1,3,4-oxadiazole compounds in research for their biological activities. The synthesis involved a series of steps, including the use of benzenesulfonyl chloride and ethyl isonipecotate, followed by several other reactions to obtain the target compounds. These were characterized using spectral data like 1 H-NMR, IR, and mass spectrometry (Khalid et al., 2016).

Biological Activity Profile

A study by Krasavin et al. (2014) found that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share a similar structure, act as tubulin inhibitors. This discovery was confirmed through biochemical assays and the observation of increased numbers of mitotic cells in treated leukemia cell lines. This indicates a potential application in antiproliferative agents targeting cancer cells (Krasavin et al., 2014).

Antibacterial and Antimicrobial Effects

Compounds bearing the 1,3,4-oxadiazole moiety have been researched for their antimicrobial and antibacterial properties. For example, Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3,4-oxadiazole nucleus, showing good to moderate antimicrobial activity against various microorganisms. This indicates the potential of these compounds in developing new antibacterial agents (Başoğlu et al., 2013).

Anticancer Properties

The anticancer properties of compounds similar to N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been explored in various studies. Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety, which were evaluated for their anticancer properties against several cell lines. This demonstrates the potential role of such compounds in developing new anticancer therapies (Adimule et al., 2014).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOAPAWHYMDLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)